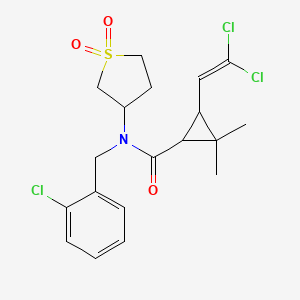![molecular formula C26H27N3O2S3 B12135648 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)
3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-(3-octilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona es un compuesto orgánico complejo que pertenece a la clase de las tiazolidinonas y las piridopirimidinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(Z)-(3-octilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona normalmente implica reacciones orgánicas de varios pasos. Los pasos clave incluyen la formación del anillo de tiazolidinona, la construcción del núcleo de piridopirimidina y la introducción de los grupos octilo y fenilsulfánil. Los reactivos comunes utilizados en estas reacciones incluyen tioamidas, aldehídos y varios catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores de alta presión, técnicas de purificación avanzadas y procesos de flujo continuo para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(Z)-(3-octilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de tioéteres u otros derivados reducidos.
Sustitución: El grupo fenilsulfánil puede sustituirse por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción pueden variar dependiendo del producto deseado, pero normalmente implican temperaturas y niveles de pH controlados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioéteres.
Aplicaciones Científicas De Investigación
3-[(Z)-(3-octilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[(Z)-(3-octilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(Z)-(3-butilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-2-[(4-metoxibencil)amino]-9-metil-4H-pirido[1,2-a]pirimidin-4-ona
- 3-[(Z)-(3-bencilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-2-(4-metil-1-piperazinil)-4H-pirido[1,2-a]pirimidin-4-ona
- 3-[(Z)-(3-isopropilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona
Singularidad
La singularidad de 3-[(Z)-(3-octilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona reside en sus grupos funcionales y características estructurales específicas, que contribuyen a su reactividad química y aplicaciones potenciales distintas. La presencia del grupo octilo y el grupo fenilsulfánil, junto con los núcleos de tiazolidinona y piridopirimidina, hacen que este compuesto sea particularmente interesante para diversos fines científicos e industriales.
Propiedades
Fórmula molecular |
C26H27N3O2S3 |
|---|---|
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
(5Z)-3-octyl-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S3/c1-2-3-4-5-6-11-17-29-25(31)21(34-26(29)32)18-20-23(33-19-13-8-7-9-14-19)27-22-15-10-12-16-28(22)24(20)30/h7-10,12-16,18H,2-6,11,17H2,1H3/b21-18- |
Clave InChI |
FDPLPCVWOXCIOS-UZYVYHOESA-N |
SMILES isomérico |
CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S |
SMILES canónico |
CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)

![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)
![N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135634.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)

![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12135651.png)
![2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12135657.png)
